Calmodulin-dependent Protein Kinase II fragment 290-309
Overview
Description
The Calmodulin-dependent Protein Kinase II fragment 290-309, also known as CaM kinase II (290-309), is a synthetic peptide derived from the rat brain protein sequence that contains the calmodulin binding domain . It is a potent CaMK antagonist with an IC50 of 52 nM for inhibition of Ca2+/calmodulin-dependent protein kinase II .
Synthesis Analysis
The synthesis of the Calmodulin-dependent Protein Kinase II fragment 290-309 involves methods described previously . The synthetic peptides corresponding to residues 290-309 of the alpha subunit of rat brain CaM-kinase II were synthesized and purified .
Molecular Structure Analysis
The molecular structure of the Calmodulin-dependent Protein Kinase II fragment 290-309 is represented by the empirical formula C103H185N31O24S . The molecular weight of the fragment is 2273.83 .
Chemical Reactions Analysis
The Calmodulin-dependent Protein Kinase II fragment 290-309 is involved in various chemical reactions. For instance, it is found to be a potent calmodulin antagonist with an IC50 of 52 nM for inhibition of Ca2+/calmodulin-dependent protein kinase . Neither truncation from the amino terminus (peptide 296-309) nor extension in the carboxyl-terminal direction (peptide 294-319) markedly affects calmodulin binding .
Physical And Chemical Properties Analysis
The Calmodulin-dependent Protein Kinase II fragment 290-309 is a solid form with a peptide content of ≥70% . It has a quality level of 200 and an assay of ≥97% (HPLC) . The storage temperature for the fragment is −20°C .
Scientific Research Applications
- The CaMKK-mediated kinase cascade, which involves the Calmodulin-dependent Protein Kinase II, plays important roles in neuronal morphogenesis and plasticity .
- Calcium (Ca2+)/calmodulin (CaM)-dependent protein kinase II (CaMKII) at synapses plays a significant role in decoding Ca2+ spike patterns and in converting them to corresponding biochemical states. Thus, CaMKII has gained the status of a “memory molecule” by being the initiator of biochemical memory in the brain .
Neuronal Morphogenesis and Plasticity
Transcriptional Activation
Learning and Memory
Biochemical Memory in the Brain
- This peptide product binds Calmodulin (CaM) tightly and inhibits additional calmodulin-requiring enzymes, such as Phosphodiesterase (PDE) and Calcineurin (PP2B) .
Inhibition of Calmodulin-Dependent Enzymes
Regulation of L-type Calcium Channels
- The CaMKK-mediated kinase cascade, which involves the Calmodulin-dependent Protein Kinase II, plays important roles in a number of Ca2±dependent pathways, such as autophagy and metabolic regulation, as well as in pathophysiological pathways, including cancer progression, metabolic syndrome, and mental disorders .
Study of CaM Binding and Autophosphorylation
Regulation of Metabolic Pathways
Safety And Hazards
Future Directions
The Calmodulin-dependent Protein Kinase II fragment 290-309 has potential implications in the treatment of diseases. For instance, animal models have shown that transgenic overexpression of CaMKII can induce structural and electrical remodeling in the heart, leading to compromised contractility and increased risk for sudden cardiac death .
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-amino-4-methylpentanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-oxobutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-methylpentanoyl]amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C103H185N31O24S/c1-17-58(10)80(98(154)131-75(50-57(8)9)97(153)133-82(63(15)136)100(156)134-81(62(14)135)99(155)126-72(39-46-159-16)92(148)127-73(48-55(4)5)93(149)119-61(13)101(157)158)132-84(140)59(11)117-79(138)53-116-86(142)66(33-21-25-40-104)122-95(151)74(49-56(6)7)128-90(146)68(35-23-27-42-106)124-89(145)71(38-30-45-115-103(112)113)125-88(144)70(37-29-44-114-102(110)111)120-83(139)60(12)118-94(150)77(52-78(109)137)130-96(152)76(51-64-31-19-18-20-32-64)129-91(147)69(36-24-28-43-107)123-87(143)67(34-22-26-41-105)121-85(141)65(108)47-54(2)3/h18-20,31-32,54-63,65-77,80-82,135-136H,17,21-30,33-53,104-108H2,1-16H3,(H2,109,137)(H,116,142)(H,117,138)(H,118,150)(H,119,149)(H,120,139)(H,121,141)(H,122,151)(H,123,143)(H,124,145)(H,125,144)(H,126,155)(H,127,148)(H,128,146)(H,129,147)(H,130,152)(H,131,154)(H,132,140)(H,133,153)(H,134,156)(H,157,158)(H4,110,111,114)(H4,112,113,115)/t58-,59-,60-,61-,62+,63+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,80-,81-,82-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKHMNPQPYICFK-RBGVSSEXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCSC)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C103H185N31O24S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2273.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Leu-Lys-Lys-Phe-Asn-Ala-Arg-Arg-Lys-Leu-Lys-Gly-Ala-Ile-Leu-Thr-Thr-Met-Leu-Ala-OH |
Citations
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